Acide 4-biphényl-3'-aminoacétique

Vue d'ensemble

Description

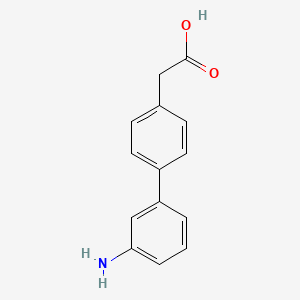

2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-inflammatoire non stéroïdien (AINS)

“Acide 4-biphényl-3'-aminoacétique” est un anti-inflammatoire non stéroïdien (AINS) et un métabolite actif du prof médicament fenbufène . Il inhibe la synthèse de la prostaglandine E2 (PGE2) dans un essai sans cellules .

Inhibition des récepteurs de l'acide γ-aminobutyrique

Ce composé, lors de son interaction avec les agents antibactériens quinolones, induit un blocage fonctionnel des récepteurs de l'acide γ-aminobutyrique .

Suppression de l'érythème induit par les UV

In vivo, “l'this compound” (2 mg/kg) supprime l'érythème induit par les UV chez les cobayes .

Intermédiaire de chimie organique

Les dérivés du biphényle, y compris “l'this compound”, sont des intermédiaires importants en chimie organique . Ils sont utilisés pour produire une vaste gamme de médicaments, de produits pour l'agriculture, de couches fluorescentes dans les diodes électroluminescentes organiques (OLED), et de blocs de construction pour les cristaux liquides de base .

Plateforme de chimie médicinale

Plusieurs dérivés du biphényle, y compris “l'this compound”, servent de plateformes polyvalentes et multiformes en chimie médicinale . Un grand nombre de dérivés du biphényle sont brevetés et largement utilisés en médecine comme antiandrogènes, immunosuppresseurs, antifongiques, antibactériens, antimicrobiens, anti-inflammatoires, antiprolifératifs, contre l'ostéoporose, antihypertenseurs, antitumoraux, inhibiteurs de la β-glucuronidase, agents antileucémiques hypotenseurs, anticholinesterasiques, antidiabétiques et antimalariens .

Complexe d'inclusion avec la β-cyclodextrine

“L'this compound” forme un complexe d'inclusion solide avec la β-cyclodextrine , ce qui pourrait potentiellement améliorer sa solubilité et sa biodisponibilité.

Mécanisme D'action

Target of Action

It’s worth noting that bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

It has been suggested that the compound may interact with its targets to induce changes at the molecular level

Biochemical Pathways

It’s known that bioactive aromatic compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-biphenyl-3’-amino-acetic acid may affect multiple biochemical pathways.

Result of Action

It’s suggested that the compound may have potential non-steroidal anti-inflammatory properties . It’s also noted that the compound, upon interaction with quinolone antibacterial agents, induces functional blockade of the γ-aminobutyric acid receptors .

Activité Biologique

2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological activity based on existing literature, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features an amino group attached to a biphenyl moiety, with an acetic acid functional group. The synthesis of similar compounds often involves methods such as coupling reactions or modifications of existing structures to enhance biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid. For instance, derivatives of thiazolidine-2,4-dione have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 3.91 mg/L, indicating potent activity that rivals common antibiotics such as oxacillin and cefuroxime .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| Thiazolidine derivative | Staphylococcus aureus | 3.91 |

| Thiazolidine derivative | Escherichia coli | 7.81 |

| 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid | TBD | TBD |

Anticancer Activity

Research has highlighted the potential anticancer properties of biphenyl derivatives. A study focusing on structural analogs demonstrated that certain modifications could enhance cytotoxicity against various cancer cell lines. The biphenyl structure is often associated with the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Properties

Compounds similar to 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid have also been noted for their anti-inflammatory effects. These compounds may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Study 1: Antimicrobial Evaluation

In a recent evaluation of novel antimicrobial agents, derivatives of 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against resistant strains.

Study 2: Anticancer Screening

Another study assessed the anticancer potential of biphenyl-based compounds through in vitro assays on human cancer cell lines. The findings suggested that modifications at the amino group enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range.

Propriétés

IUPAC Name |

2-[4-(3-aminophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAHKTGYIYVJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362739 | |

| Record name | 4-biphenyl-3'-amino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-12-8 | |

| Record name | 4-biphenyl-3'-amino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886363-12-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.